Cas no 2089245-30-5 (2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)-)
2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)- Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate
- Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- CID 97184596
- 2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)-
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- Inchi: 1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m1/s1
- InChI Key: SBOHYSZFWMHJEP-SNVBAGLBSA-N
- SMILES: O(C(N[C@@H](C(=O)OC)CC1=CC=CO1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 324
- XLogP3: 1.9
- Topological Polar Surface Area: 77.8
Experimental Properties
- Density: 1.137±0.06 g/cm3(Predicted)
- Boiling Point: 382.2±37.0 °C(Predicted)
- pka: 10.96±0.46(Predicted)
2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-371962-0.05g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 0.05g |
$600.0 | 2025-03-18 | |
| Enamine | EN300-371962-0.1g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 0.1g |
$783.0 | 2025-03-18 | |
| Enamine | EN300-371962-0.25g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 0.25g |
$1118.0 | 2025-03-18 | |
| Enamine | EN300-371962-0.5g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 0.5g |
$1760.0 | 2025-03-18 | |
| Enamine | EN300-371962-1.0g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 1.0g |
$2257.0 | 2025-03-18 | |
| Enamine | EN300-371962-2.5g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 2.5g |
$4424.0 | 2025-03-18 | |
| Enamine | EN300-371962-5.0g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 5.0g |
$6545.0 | 2025-03-18 | |
| Enamine | EN300-371962-10.0g |
rac-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95.0% | 10.0g |
$9704.0 | 2025-03-18 | |
| 1PlusChem | 1P01EBZ9-50mg |
OR-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95% | 50mg |
$804.00 | 2023-12-19 | |
| 1PlusChem | 1P01EBZ9-100mg |
OR-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate |
2089245-30-5 | 95% | 100mg |
$1030.00 | 2023-12-19 |
2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)- Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR)-
Introduction to 2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR) and Its Significance in Modern Chemical Biology
2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR), identified by its CAS number 2089245-30-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural arrangement of functional groups, has garnered attention due to its potential applications in drug development and biochemical studies. The compound's structure combines a furan ring, a methyl ester group, and an amide moiety with a (1,1-dimethylethoxy)carbonyl protective group, making it a versatile intermediate in synthetic chemistry.
The (αR)-configuration of the compound indicates a specific stereochemical arrangement of the chiral center, which is crucial for its biological activity. In recent years, there has been growing interest in chiral compounds due to their enhanced selectivity and efficacy in biological systems. The study of such compounds has led to significant advancements in the development of enantiomerically pure drugs, which often exhibit improved pharmacokinetic properties compared to their racemic counterparts.
Recent research has highlighted the importance of 2-Furanpropanoic acid derivatives in medicinal chemistry. These derivatives have been explored for their potential as intermediates in the synthesis of various bioactive molecules. The presence of the furan ring in this compound not only contributes to its structural complexity but also imparts unique electronic and steric properties that can influence its interactions with biological targets. For instance, furan-based compounds have been shown to exhibit inhibitory activity against certain enzymes and receptors, making them valuable candidates for therapeutic intervention.
The methyl ester group in 2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR) plays a critical role in modulating the compound's reactivity and solubility. Ester functionalities are commonly used in pharmaceutical chemistry to enhance the stability of carboxylic acids and to facilitate their incorporation into larger molecular frameworks. Additionally, the (1,1-dimethylethoxy)carbonyl (Boc) group serves as an effective protecting group for amino functions during synthetic procedures. This protection is essential for preventing unwanted side reactions and ensuring the precise control of functional group transformations.
In the context of drug discovery, the stereochemistry of (αR)-configured compounds is particularly noteworthy. The absolute configuration at the chiral center can significantly influence the biological activity of a molecule. For example, enantiomeric differences can lead to variations in binding affinity, metabolic stability, and pharmacological effects. Therefore, understanding and controlling the stereochemistry of intermediates like 2-Furanpropanoic acid derivatives is essential for optimizing drug candidates.
Current research efforts are focused on developing novel synthetic methodologies for constructing complex molecules such as 2-Furanpropanoic acid derivatives. Advances in catalytic processes and asymmetric synthesis have enabled the efficient preparation of enantiomerically enriched compounds with high precision. These methodologies are crucial for producing large quantities of chiral intermediates needed for preclinical and clinical studies.
The application of computational chemistry has further accelerated the discovery and optimization of bioactive molecules. Molecular modeling techniques allow researchers to predict the binding modes and interactions of compounds with biological targets with high accuracy. This approach has been instrumental in identifying promising candidates for further experimental validation. In particular, virtual screening methods have been employed to evaluate the potential activity of various furan-based derivatives, including those derived from CAS no 2089245-30-5.
One notable area where these compounds have shown promise is in the development of enzyme inhibitors. Enzymes play critical roles in numerous biological pathways, making them attractive targets for therapeutic intervention. By designing molecules that selectively inhibit specific enzymes, researchers can modulate physiological processes and treat various diseases. For instance, inhibitors targeting proteases have been extensively studied for their potential applications in antiviral and anticancer therapies.
The versatility of 2-Furanpropanoic acid derivatives extends beyond enzyme inhibition. These compounds have also been explored as scaffolds for developing novel antimicrobial agents. Antibiotic resistance remains a significant global health challenge, prompting researchers to seek new chemical entities with potent antimicrobial activity. Furan-based compounds have demonstrated efficacy against a range of bacterial strains due to their ability to disrupt essential cellular processes.
Another emerging application is in the field of neurology. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by aberrant protein aggregation and neuronal dysfunction. Small-molecule inhibitors that can modulate these processes have shown promise as therapeutic agents. Preliminary studies suggest that certain derivatives of 2-Furanpropanoic acid may interfere with pathological protein folding and aggregation pathways.
The synthesis and characterization of novel analogs derived from CAS no 2089245-30-5 continue to be an active area of investigation. Researchers are exploring various modifications to optimize potency, selectivity, and pharmacokinetic properties. Techniques such as combinatorial chemistry and high-throughput screening are being employed to rapidly generate libraries of diverse compounds for experimental evaluation.
In conclusion,2-Furanpropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αR) represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,CAS no 2089245-30-5 will undoubtedly play a crucial role in advancing our understanding of molecular interactions and developing next-generation therapeutics.
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